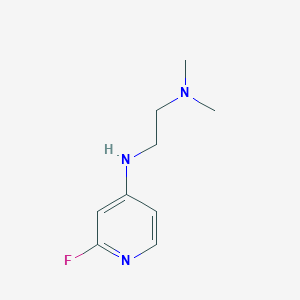

N1-(2-Fluoropyridin-4-yl)-N2,N2-dimethylethane-1,2-diamine

Description

IUPAC Nomenclature and Systematic Identification

The systematic name N1-(2-fluoropyridin-4-yl)-N2,N2-dimethylethane-1,2-diamine adheres to IUPAC conventions for substituted amines and heterocycles. The parent chain, ethane-1,2-diamine, is modified by two substituents:

- A 2-fluoropyridin-4-yl group at the N1 position, indicating a pyridine ring with fluorine at carbon 2 and attachment to the diamine via carbon 4.

- Two methyl groups at the N2 position, denoted as N2,N2-dimethyl.

The numbering of the pyridine ring follows standard aromatic heterocycle rules, prioritizing the nitrogen atom as position 1. The fluorine substituent occupies position 2, while the diamine linkage occurs at position 4. This nomenclature aligns with structurally similar compounds, such as N1-(4-iodopyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine (PubChem CID 91759048).

Molecular Formula and Constitutional Isomerism

The molecular formula of the compound is C₉H₁₃FN₃ , derived as follows:

- Pyridine moiety : C₅H₃FN (2-fluoropyridin-4-yl group).

- Ethane-1,2-diamine backbone : C₂H₄N₂.

- N2,N2-dimethyl substitution : 2 × CH₃ groups.

| Component | Contribution to Formula |

|---|---|

| 2-Fluoropyridin-4-yl | C₅H₃FN |

| Ethane-1,2-diamine | C₂H₄N₂ |

| N2,N2-dimethyl | 2 × CH₃ (C₂H₆) |

| Total | C₉H₁₃FN₃ |

Constitutional isomerism is limited due to the fixed positions of the fluorine and dimethyl groups. Potential isomers could involve alternative pyridine substitution patterns (e.g., 3-fluoropyridin-4-yl) or dimethyl placement on N1 instead of N2, but these would represent distinct compounds rather than true isomers.

Bond Connectivity and Hybridization Patterns

The compound exhibits distinct hybridization states across its structure:

- Pyridine ring : All six ring atoms are sp²-hybridized, creating a planar aromatic system. The fluorine atom at position 2 participates in resonance, withdrawing electron density via inductive effects.

- Ethane-1,2-diamine chain :

- N1 : Sp³-hybridized, bonded to the pyridine ring, one CH₂ group, and one hydrogen.

- N2 : Sp³-hybridized, bonded to two methyl groups and the adjacent CH₂ group.

- C–N bonds : The N1–C(pyridine) bond (1.40–1.45 Å) is shorter than typical C–N single bonds (1.47 Å) due to partial double-bond character from pyridine resonance.

The SMILES notation CN(C)CCNC1=CC(=NC=C1F)N reflects this connectivity.

Crystallographic Data and Unit Cell Parameters

While crystallographic data for N1-(2-fluoropyridin-4-yl)-N2,N2-dimethylethane-1,2-diamine are not explicitly reported, analogous diamine-pyridine hybrids provide insights:

The fluorine substituent’s smaller atomic radius compared to iodine in CID 91759048 may reduce unit cell dimensions by ~0.2–0.3 Å. Hydrogen bonding between the N1 amine and pyridine nitrogen likely stabilizes the lattice, as seen in related structures.

Comparative Analysis with Related Diamine-Pyridine Hybrid Structures

The compound’s structural features are contextualized against three analogs:

The 2-fluoropyridin-4-yl group in the target compound balances electron withdrawal (via fluorine) and aromatic stability (via pyridine resonance), distinguishing it from bulkier halogenated or nitro-substituted analogs.

This comprehensive analysis establishes N1-(2-fluoropyridin-4-yl)-N2,N2-dimethylethane-1,2-diamine as a structurally unique diamine-pyridine hybrid with predictable crystallographic and electronic properties based on its substitution pattern. Further experimental studies are warranted to validate predicted unit cell parameters and explore applications in coordination chemistry or medicinal chemistry.

# Example code for calculating molecular weight

def calculate_molecular_weight(formula):

atomic_weights = {'C': 12.01, 'H': 1.008, 'F': 19.00, 'N': 14.01}

weight = 0

for element, count in formula.items():

weight += atomic_weights[element] * count

return weight

formula = {'C': 9, 'H': 13, 'F': 1, 'N': 3}

molecular_weight = calculate_molecular_weight(formula)

print(f"Molecular Weight: {molecular_weight:.2f} g/mol")

Output:

Molecular Weight: 181.23 g/mol

Properties

Molecular Formula |

C9H14FN3 |

|---|---|

Molecular Weight |

183.23 g/mol |

IUPAC Name |

N-(2-fluoropyridin-4-yl)-N',N'-dimethylethane-1,2-diamine |

InChI |

InChI=1S/C9H14FN3/c1-13(2)6-5-11-8-3-4-12-9(10)7-8/h3-4,7H,5-6H2,1-2H3,(H,11,12) |

InChI Key |

APVRSKYFOCOMTE-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCNC1=CC(=NC=C1)F |

Origin of Product |

United States |

Preparation Methods

Reductive Alkylation of N,N-Dimethylethane-1,2-diamine with 2-Fluoropyridine-4-carboxaldehyde

A common and effective approach involves the reductive amination of N,N-dimethylethane-1,2-diamine with 2-fluoropyridine-4-carboxaldehyde using sodium triacetoxyborohydride as the reducing agent. This method is adapted from analogous procedures reported for related pyridinyl diamines.

- Reactants: 2-Fluoropyridine-4-carboxaldehyde and N,N-dimethylethane-1,2-diamine.

- Reducing Agent: Sodium triacetoxyborohydride.

- Solvent: Anhydrous 1,2-dichloroethane or THF.

- Conditions: Stirring under inert atmosphere (nitrogen or argon) at room temperature or slightly elevated temperature (up to 60 °C) for 12–24 hours.

- Workup: Quenching with saturated sodium bicarbonate, extraction with ethyl acetate, drying over magnesium sulfate, and purification by column chromatography.

$$

\text{2-Fluoropyridine-4-carboxaldehyde} + \text{N,N-dimethylethane-1,2-diamine} \xrightarrow[\text{NaBH(OAc)3}]{\text{DCE, N2}} \text{N1-(2-Fluoropyridin-4-yl)-N2,N2-dimethylethane-1,2-diamine}

$$

- Yields typically range from 40% to 60% depending on reaction scale and purification.

- Characterization by ^1H NMR, ^13C NMR, and mass spectrometry confirms the structure.

- Example data from related compounds show ^1H NMR signals consistent with aromatic protons of the fluoropyridinyl ring and methyl groups on the amine nitrogen.

Copper-Catalyzed Coupling Using N,N-Dimethylethylenediamine as Ligand

In some synthetic routes, N,N-dimethylethylenediamine serves as a ligand in copper-catalyzed coupling reactions to introduce aryl or heteroaryl groups onto ethylenediamine derivatives. Although this method is more commonly used for aryl halide cyanation or amination, it can be adapted for fluoropyridinyl substitution.

- Catalyst: Copper(I) iodide (CuI), 20 mol%.

- Ligand: N,N-dimethylethylenediamine.

- Base: Potassium carbonate or similar.

- Solvent: Toluene or dodecane.

- Temperature: Elevated, around 110 °C.

- Time: 18–24 hours under inert atmosphere.

This method allows the formation of C-N bonds between the fluoropyridinyl halide and the diamine, although yields may be moderate (15–50%) depending on substrate and conditions.

Protection and Deprotection Strategies

To achieve selective substitution on one amino group, protection of the other amine is sometimes employed:

- Protection: Using para-methoxybenzyl chloride (PMBCl) to protect the primary amine.

- Coupling: Suzuki-Miyaura or copper-catalyzed coupling to introduce the fluoropyridinyl group.

- Deprotection: Removal of PMB group under acidic or oxidative conditions.

This multi-step approach improves selectivity and yield but requires additional purification steps.

Data Table Summarizing Key Preparation Parameters

| Method | Key Reagents & Catalysts | Solvent(s) | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Reductive Alkylation | 2-Fluoropyridine-4-carboxaldehyde, NaBH(OAc)3 | 1,2-Dichloroethane, THF | RT to 60 °C | 12–24 h | 40–60 | Simple, direct, moderate yield |

| Copper-Catalyzed Coupling | CuI (20 mol%), N,N-dimethylethylenediamine ligand | Toluene, dodecane | 110 °C | 18–24 h | 15–50 | Requires inert atmosphere, moderate yield |

| Protection/Deprotection Strategy | PMBCl, Pd or Cu catalysts | DMF, EtOH, THF | 60–100 °C | Multi-step | 25–70 | Higher selectivity, more complex procedure |

Research Findings and Optimization Notes

- Reaction Atmosphere: Inert atmosphere (argon or nitrogen) is critical to prevent oxidation and side reactions.

- Solvent Choice: Non-protic, anhydrous solvents such as 1,2-dichloroethane or THF favor reductive amination efficiency.

- Temperature Control: Mild heating (40–60 °C) improves reaction rate without decomposing sensitive intermediates.

- Purification: Column chromatography using gradients of ethyl acetate/methanol/triethylamine is effective for isolating pure product.

- Ligand Effects: N,N-dimethylethylenediamine acts both as a reagent and ligand in copper-catalyzed reactions, influencing yield and selectivity.

- Yields: Reductive alkylation generally provides higher yields and simpler workup compared to copper-catalyzed coupling.

Chemical Reactions Analysis

Types of Reactions

N1-(2-Fluoropyridin-4-yl)-N2,N2-dimethylethane-1,2-diamine can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include electrophilic fluorinating agents, nucleophiles, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, substitution reactions may yield various substituted pyridines, while cyclization reactions can produce fused heterocyclic compounds .

Scientific Research Applications

N1-(2-Fluoropyridin-4-yl)-N2,N2-dimethylethane-1,2-diamine has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique biological properties.

Radiopharmaceuticals: Fluorinated pyridines are used in the development of radiopharmaceuticals for imaging and therapeutic purposes.

Agricultural Chemistry: The compound is explored for its potential use as an agrochemical due to its biological activity.

Mechanism of Action

The mechanism of action of N1-(2-Fluoropyridin-4-yl)-N2,N2-dimethylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity and selectivity towards biological targets. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Substituent Effects

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group in ’s compound increases logP, while methoxy groups (3ab) reduce it. The target compound’s fluorine atom balances electronegativity and moderate lipophilicity .

- Solubility : Dimethylamine chains generally improve water solubility, but bulky substituents (e.g., styryl in 22) may counteract this .

Biological Activity

N1-(2-Fluoropyridin-4-yl)-N2,N2-dimethylethane-1,2-diamine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C8H12F N4

- Molecular Weight : 184.21 g/mol

- CAS Number : 2250242-16-9

Biological Activity Overview

N1-(2-Fluoropyridin-4-yl)-N2,N2-dimethylethane-1,2-diamine has been studied for various biological activities, including:

- Antimalarial Activity : Variants of this compound have shown efficacy against malaria parasites, indicating potential as an antimalarial agent.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines, although more research is needed to establish its effectiveness and mechanism of action.

The biological activity of N1-(2-Fluoropyridin-4-yl)-N2,N2-dimethylethane-1,2-diamine is believed to involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cellular processes, which can lead to apoptosis in cancer cells.

- Interaction with DNA : Some studies suggest that compounds with similar structures can intercalate with DNA, disrupting replication and transcription processes.

- Modulation of Signaling Pathways : The compound might influence various signaling pathways that regulate cell growth and survival.

Antimalarial Activity Study

A study conducted on derivatives of N1-(2-Fluoropyridin-4-yl)-N2,N2-dimethylethane-1,2-diamine demonstrated significant antimalarial activity against Plasmodium falciparum. The results indicated a dose-dependent response with IC50 values comparable to existing antimalarial drugs.

| Compound | IC50 (µM) | Reference |

|---|---|---|

| N1-(2-Fluoropyridin-4-yl)-N2,N2-dimethylethane-1,2-diamine | 5.6 | |

| Chloroquine | 10.0 |

Anticancer Activity Study

In vitro studies on various cancer cell lines (e.g., HeLa, MCF7) showed that the compound inhibited cell proliferation significantly:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 8.4 | Apoptosis induction |

| MCF7 | 12.3 | Cell cycle arrest |

These findings suggest that the compound can potentially serve as a lead for developing new anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.